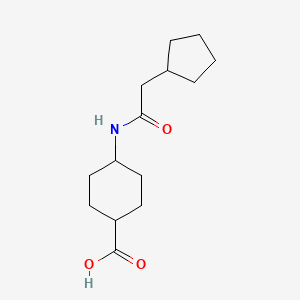
N-(thiophen-3-ylmethyl)aniline hydrochloride
Vue d'ensemble
Description
“N-(thiophen-3-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C11H12ClNS . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of “N-(thiophen-3-ylmethyl)aniline hydrochloride” involves various chemical reactions. For instance, 4-(Thiophen-3-yl)aniline can be used as a reactant to synthesize Pd (I)–poly [4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method .Molecular Structure Analysis
The molecular structure of “N-(thiophen-3-ylmethyl)aniline hydrochloride” consists of a thiophene ring attached to an aniline group via a methylene bridge . The thiophene ring is a five-membered heterocycle containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis
“N-(thiophen-3-ylmethyl)aniline hydrochloride” can participate in various chemical reactions. For example, it can undergo condensation reactions to form Schiff bases .Physical And Chemical Properties Analysis
“N-(thiophen-3-ylmethyl)aniline hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 225.74 .Applications De Recherche Scientifique
1. Environmental Exposure and Metabolism
N-(thiophen-3-ylmethyl)aniline hydrochloride is related to aniline, a compound known for its environmental exposure and metabolism in the human body. Studies have focused on the detection and quantification of aniline metabolites in the human body to monitor exposure levels and potential health impacts. For instance, Modick et al. (2013) developed a method for the rapid determination of N-acetyl-4-aminophenol (NAAP), a major urinary metabolite of aniline, highlighting the ubiquitous exposure to aniline through various sources and the need for internal exposure data in both environmental and occupational settings (Modick et al., 2013).
2. Biomonitoring and Exposure Assessment
Research has also involved the development of biomonitoring methods to assess exposure to chemicals related to aniline and its derivatives. Tinnerberg et al. (2008) evaluated aniline in urine and plasma as possible biomarkers of exposure to phenylisocyanate, a chemical sensitizer, indicating that aniline derivatives in biological samples can serve as indicators of exposure to certain industrial chemicals (Tinnerberg, Sennbro, & Jönsson, 2008).
3. Health Impact Studies
Studies have also investigated the potential health impacts of exposure to aniline and its derivatives. Jacobson and Jacobson (1996) conducted research on in utero exposure to polychlorinated biphenyls, which are structurally related to aniline compounds, demonstrating the long-term impact on intellectual function, indicating that aniline-related compounds may pose similar risks (Jacobson & Jacobson, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h1-7,9,12H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREYUAYVZZJHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)
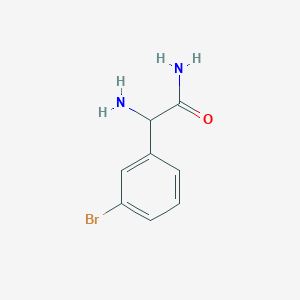
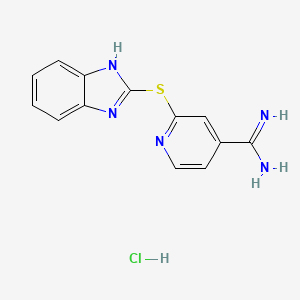
![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)
![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)
![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)
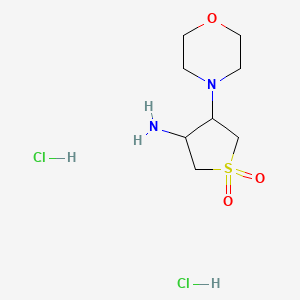
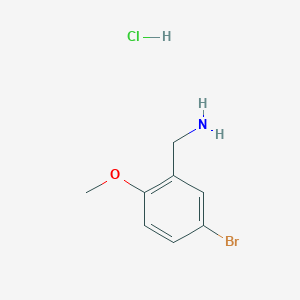
![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)
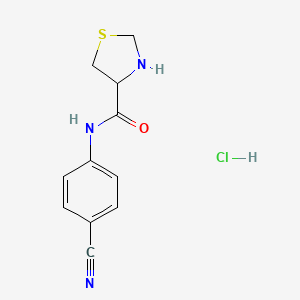
![N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520394.png)
